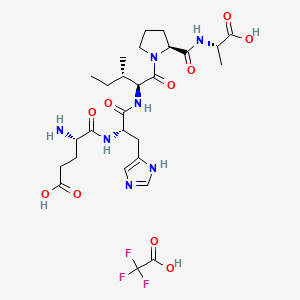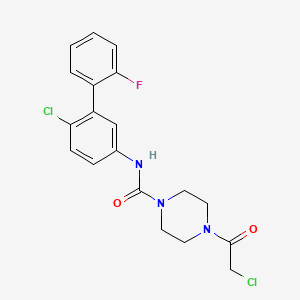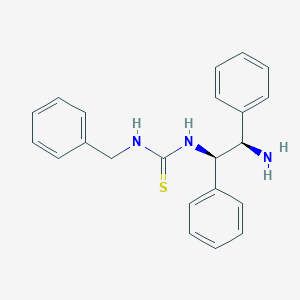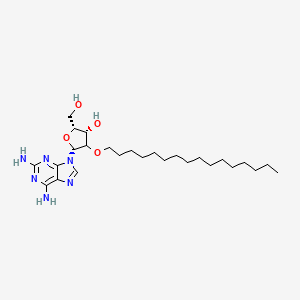
Fibrinogen-Binding Peptide TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen, thereby inhibiting platelet adhesion and aggregation. It is primarily used in research settings to study blood coagulation and platelet function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen-Binding Peptide TFA involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of trifluoroacetic acid (TFA) in the cleavage step is common to remove the peptide from the resin and deprotect side chains .
化学反应分析
Types of Reactions: Fibrinogen-Binding Peptide TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Major Products: The primary product of these reactions is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during purification .
科学研究应用
Fibrinogen-Binding Peptide TFA has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of fibrinogen in blood coagulation and platelet function.
Medicine: Potential therapeutic applications in preventing thrombosis and other clotting disorders.
Industry: Utilized in the development of biosensors for detecting fibrinogen levels.
作用机制
Fibrinogen-Binding Peptide TFA exerts its effects by binding to the fibrinogen receptor, specifically at the vitronectin binding site. This binding inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. The inhibition of these processes is crucial in regulating blood clot formation and preventing excessive clotting .
相似化合物的比较
Vitronectin-Binding Peptide: Similar in function but targets the vitronectin receptor.
RGD Peptides: These peptides also inhibit platelet adhesion but through different receptors.
Fibrinogen Gamma-Chain Peptides: Target different sites on the fibrinogen molecule.
Uniqueness: Fibrinogen-Binding Peptide TFA is unique due to its specific design to mimic the vitronectin binding site on the fibrinogen receptor. This specificity allows for targeted inhibition of platelet adhesion and aggregation, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C27H40F3N7O10 |
|---|---|
分子量 |
679.6 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |
InChI 键 |
OVODFPNTFPNCIQ-LBIDXIFHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)



